![molecular formula C24H20N6 B14705665 4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline CAS No. 21436-01-1](/img/structure/B14705665.png)
4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}dianiline is an organic compound characterized by its biphenyl structure with diazene and aniline functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}dianiline typically involves a diazotization reaction. This process includes the reaction of biphenyl derivatives with nitrous acid under controlled conditions to form the diazene linkage . The reaction conditions often require a low temperature and an acidic environment to ensure the stability of the diazene group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions using automated reactors to maintain precise control over temperature and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazene groups into amine groups.
Substitution: Electrophilic substitution reactions can occur at the aniline groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include azo compounds, amines, and substituted biphenyl derivatives.
Scientific Research Applications
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}dianiline involves its interaction with molecular targets such as enzymes and receptors. The diazene groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Similar in structure but with different functional groups.
4,4’-{[1,2-Diphenylethene]-1,2-diyl}diphenol: Contains a diphenylethene core instead of a biphenyl core.
4,4’-{[Benzo[c][1,2,5]thiadiazole]-4,7-diyl}dianiline: Features a benzo[c][1,2,5]thiadiazole moiety.
Properties
CAS No. |
21436-01-1 |
|---|---|
Molecular Formula |
C24H20N6 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[[4-[4-[(4-aminophenyl)diazenyl]phenyl]phenyl]diazenyl]aniline |
InChI |
InChI=1S/C24H20N6/c25-19-5-13-23(14-6-19)29-27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-30-24-15-7-20(26)8-16-24/h1-16H,25-26H2 |
InChI Key |
XHMYPPBOMZPAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N)N=NC4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



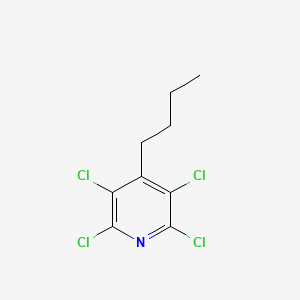
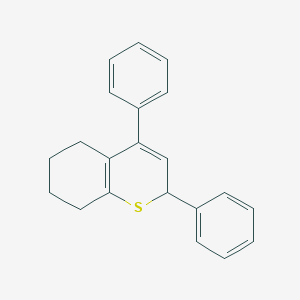
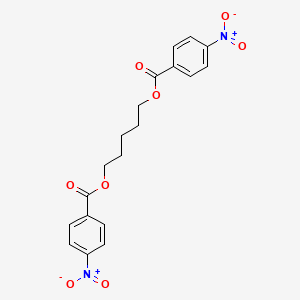
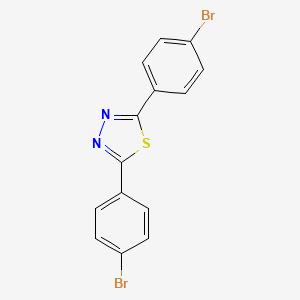

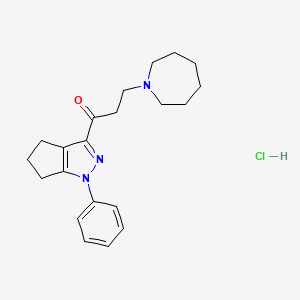

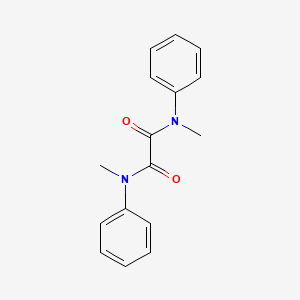
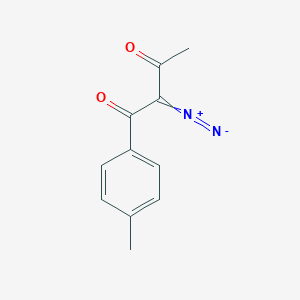
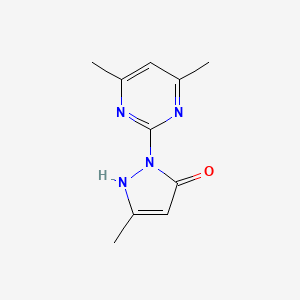
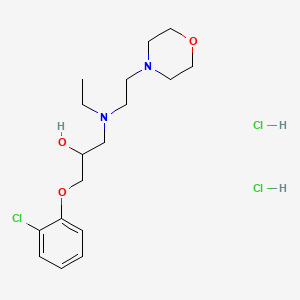
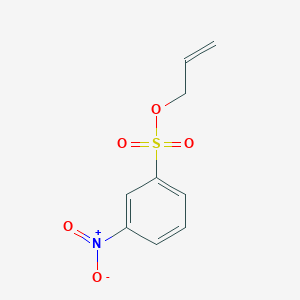
![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
